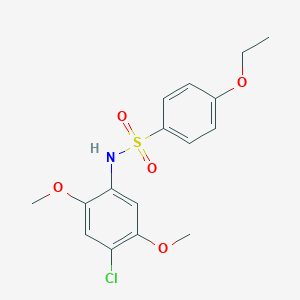
N-(1,3-benzodioxol-5-ylmethyl)-2,4,5-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-2,4,5-trimethylbenzenesulfonamide, commonly known as TMB-8, is a chemical compound that has been extensively studied for its biochemical and physiological effects. TMB-8 is a potent inhibitor of intracellular calcium release, which makes it an important tool for researchers studying calcium signaling pathways.
作用机制
TMB-8 acts as an inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R), which is responsible for releasing calcium from the endoplasmic reticulum. TMB-8 binds to the IP3R and prevents it from opening, thereby inhibiting calcium release.
Biochemical and Physiological Effects:
TMB-8 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit calcium-dependent processes such as muscle contraction, secretion, and enzyme activation. TMB-8 has also been shown to inhibit cell migration and proliferation, and to induce apoptosis in some cell types.
实验室实验的优点和局限性
One advantage of using TMB-8 in lab experiments is its potency as an inhibitor of calcium release. It is also relatively stable and easy to use. However, one limitation is that it can have off-target effects on other calcium channels and transporters, which can complicate data interpretation.
未来方向
Future research using TMB-8 could focus on its potential therapeutic applications, particularly in diseases involving abnormal calcium signaling. TMB-8 could also be used in combination with other calcium channel inhibitors to better understand the complex signaling pathways involved in calcium regulation.
合成方法
TMB-8 can be synthesized using a multi-step process involving the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylamine to produce TMB-8.
科学研究应用
TMB-8 has been widely used in scientific research to study calcium signaling pathways in cells. It has been shown to inhibit calcium release from the endoplasmic reticulum and Golgi apparatus, which are important organelles involved in calcium signaling. TMB-8 has also been used to study the role of calcium in various cellular processes such as cell migration, proliferation, and apoptosis.
属性
产品名称 |
N-(1,3-benzodioxol-5-ylmethyl)-2,4,5-trimethylbenzenesulfonamide |
|---|---|
分子式 |
C17H19NO4S |
分子量 |
333.4 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-ylmethyl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H19NO4S/c1-11-6-13(3)17(7-12(11)2)23(19,20)18-9-14-4-5-15-16(8-14)22-10-21-15/h4-8,18H,9-10H2,1-3H3 |
InChI 键 |
CQUJNFOGCMYIFQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C |
规范 SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B288774.png)


![1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288790.png)
![1-[(2,5-Dibromophenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288791.png)


![1,4-Bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B288800.png)



![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B288811.png)
![1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B288816.png)
![4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B288820.png)